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Compound of Interest

Compound Name: Acrylate

Cat. No.: B077674 Get Quote

This guide provides a comprehensive comparison of drug release profiles from various

acrylate-based matrices, offering researchers, scientists, and drug development professionals

a valuable resource for validating their formulations. Acrylate polymers, such as the Eudragit®

family, are widely utilized for their versatility in achieving controlled, sustained, and targeted

drug delivery. This document presents supporting experimental data, detailed methodologies,

and visual representations of key processes to facilitate a deeper understanding of the factors

governing drug release from these systems.

Comparative Drug Release Profiles
The following tables summarize in vitro drug release data from studies utilizing different grades

of acrylate polymers. It is important to note that direct head-to-head comparisons under

identical experimental conditions are limited in the literature; therefore, the data presented here

are compiled from various sources. The specific experimental conditions are provided to aid in

the interpretation of the results.

Table 1: Comparison of Drug Release from Eudragit® RS PO and RL PO Matrix Tablets
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Formulati
on

Polymer
Composit
ion

Drug
Dissoluti
on
Medium

Time
(hours)

Cumulati
ve Drug
Release
(%)

Referenc
e

A1
Eudragit®

RS PO

Theophyllin

e
Water 8 ~55

A2
Eudragit®

RS PO

Theophyllin

e
Water 8 ~65

B1

Eudragit®

RS PO /

RL PO

(90:10)

Theophyllin

e
Water 8 ~80

B2

Eudragit®

RS PO /

RL PO

(80:20)

Theophyllin

e
Water 8 ~90

Eudragit® RS PO is less permeable than Eudragit® RL PO. The data demonstrates that

increasing the proportion of the more permeable RL PO polymer leads to a faster drug release

rate.

Table 2: Drug Release from Naproxen Matrix Tablets with Different Acrylate Polymers
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Formulati
on Code

Polymer
Matrix

Coating
Dissoluti
on
Medium

Time
(hours)

Cumulati
ve Drug
Release
(%)

Referenc
e

F1
Eudragit®

RLPO
Uncoated

pH 7.4

Phosphate

Buffer

8 > 90 [1]

F2
Eudragit®

RSPO
Uncoated

pH 7.4

Phosphate

Buffer

8 ~ 60 [1]

F3

Eudragit®

RLPO /

RSPO

(1:1)

Uncoated

pH 7.4

Phosphate

Buffer

8 ~ 80 [1]

F2C
Eudragit®

RSPO

Eudragit®

S-100

pH 1.2

(2h), then

pH 7.4

2 < 10 [1]

F2C
Eudragit®

RSPO

Eudragit®

S-100

pH 1.2

(2h), then

pH 7.4

8 > 80 [1]

This table illustrates the difference in release rates between the more permeable Eudragit®

RLPO and the less permeable RSPO. It also shows the enteric-coating effect of Eudragit® S-

100, which prevents drug release in acidic conditions (pH 1.2) and allows for release in the

neutral to alkaline pH of the intestine.[1]

Experimental Protocols
Detailed methodologies for the preparation of acrylate matrix tablets and the subsequent

validation of drug release are crucial for reproducible research.

Protocol 1: Preparation of Acrylate Matrix Tablets by Wet
Granulation[2][3][4]
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Blending: The active pharmaceutical ingredient (API) is dry blended with the acrylate
polymer (e.g., Eudragit® RLPO or RSPO) and other excipients like lactose.

Granulation: A binder solution (e.g., 5% w/v polyvinylpyrrolidone K-30 in ethanol) is gradually

added to the powder blend with continuous mixing to form a wet mass.

Sieving: The wet mass is passed through a sieve (e.g., No. 22) to form granules.

Drying: The wet granules are dried in an oven at a controlled temperature (e.g., 50°C) for a

specified time (e.g., 15 minutes).

Sizing: The dried granules are passed through a sieve again (e.g., No. 22) to ensure a

uniform particle size.

Lubrication: The granules are blended with a lubricant (e.g., magnesium stearate, 2% w/w)

and a glidant (e.g., talc).

Compression: The final blend is compressed into tablets using a single punch or rotary tablet

press with appropriate punches (e.g., 12 mm diameter, flat-faced).

Protocol 2: Preparation of Acrylate Matrix Tablets by
Direct Compression[1][5][6][7]

Sieving: The API, acrylate polymer, and other excipients are individually passed through a

sieve to ensure uniform particle size.

Blending: The sieved powders are blended in a suitable blender for a specified time to

achieve a homogenous mixture.

Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for a

short duration.

Compression: The final powder blend is directly compressed into tablets using a tablet press.

Protocol 3: In Vitro Drug Release Testing (USP
Apparatus 2 - Paddle Method)
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Apparatus Setup: A USP Apparatus 2 (Paddle Apparatus) is used.

Dissolution Medium: 900 mL of a specified dissolution medium (e.g., 0.1 N HCl for 2 hours,

followed by phosphate buffer at pH 6.8 or 7.4) is placed in each vessel.[1] The medium is

maintained at 37 ± 0.5°C.

Tablet Introduction: One tablet is placed in each vessel.

Agitation: The paddles are rotated at a specified speed (e.g., 50 or 100 rpm).

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of

the dissolution medium are withdrawn. An equivalent volume of fresh, pre-warmed medium

is replaced after each sampling.

Sample Analysis: The concentration of the dissolved API in the collected samples is

determined using a validated analytical method, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).

Data Calculation: The cumulative percentage of drug released at each time point is

calculated.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation of drug

release from acrylate matrices.

Experimental Workflow for Acrylate Matrix Tablet Evaluation.
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Logical Relationships in Drug Release from Acrylate Matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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